molecular formula C9H9ClO3 B3038831 2-(2-Chloro-5-methoxyphenyl)acetic acid CAS No. 91367-10-1

2-(2-Chloro-5-methoxyphenyl)acetic acid

Cat. No.: B3038831
CAS No.: 91367-10-1
M. Wt: 200.62 g/mol
InChI Key: NLBOKHCTHYDHRG-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-methoxyphenyl)acetic acid is a useful research compound. Its molecular formula is C9H9ClO3 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Properties and Preparation

  • Baarschers and Vukmanich (1986) studied the chemistry of methoxychlor derivatives, including the preparation of 2,2-bis(p-methoxyphenyl)acetic acid. This research highlighted the solubility and partition values of such acids, which are crucial for understanding their chemical behavior and potential applications (Baarschers & Vukmanich, 1986).

Analytical Chemistry Applications

  • Omidi et al. (2014) developed a method using molecular imprinted polymer nanoparticles coupled with high-performance liquid chromatography for the sensitive and selective determination of 4-chloro-2-methylphenoxy acetic acid in complex matrices. This highlights the compound's use in analytical chemistry for environmental and biological sample analysis (Omidi et al., 2014).

Synthesis and Structural Analysis

  • Haasbroek, Oliver, and Carpy (1998) synthesized and confirmed the structure of 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid through X-ray crystallography and nuclear magnetic resonance, demonstrating its significance in structural chemistry and synthetic methodologies (Haasbroek, Oliver, & Carpy, 1998).

Pharmaceutical Research

  • Yuejin (2010) improved the synthesis process of 3,4,5-trimethoxyphenyl acetic acid, providing insights into efficient and scalable synthesis methods that could be applied in pharmaceutical research and production (Yuejin, 2010).

Novel Compound Synthesis

  • Lichitsky, Komogortsev, and Melekhina (2022) developed a new approach for the synthesis of 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid, indicating the ongoing research in creating novel compounds using derivatives of methoxyphenyl acetic acids (Lichitsky, Komogortsev, & Melekhina, 2022).

Safety and Hazards

This compound is associated with several hazards. It can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of eye contact .

Properties

IUPAC Name

2-(2-chloro-5-methoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-13-7-2-3-8(10)6(4-7)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBOKHCTHYDHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301290803
Record name 2-Chloro-5-methoxybenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301290803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91367-10-1
Record name 2-Chloro-5-methoxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91367-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-methoxybenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301290803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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